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N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

USP14 deubiquitinase inhibition Ub-AMC assay Proteasome-associated DUB

The compound N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 1356074-25-3, synonym IU2-6) is a tricyclic thiophene pyrimidine derivative that functions as a small-molecule inhibitor of the proteasome-associated deubiquitinase USP14. It was originally identified from a high-throughput screen for USP14 catalytic inhibitors and belongs to the IU2 structural series, which is chemically distinct from the IU1 (pyrrole-based) series of USP14 inhibitors.

Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
Cat. No. B10819972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC14H17N3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C14H17N3S/c1-17(9-6-7-9)13-12-10-4-2-3-5-11(10)18-14(12)16-8-15-13/h8-9H,2-7H2,1H3
InChIKeyPGGINYVNLNKQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (IU2-6): Core Identity and Procurement-Relevant Classification


The compound N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 1356074-25-3, synonym IU2-6) is a tricyclic thiophene pyrimidine derivative that functions as a small-molecule inhibitor of the proteasome-associated deubiquitinase USP14 . It was originally identified from a high-throughput screen for USP14 catalytic inhibitors and belongs to the IU2 structural series, which is chemically distinct from the IU1 (pyrrole-based) series of USP14 inhibitors . By inhibiting USP14-mediated ubiquitin chain trimming at the proteasome, IU2-6 blocks substrate rescue from degradation and consequently enhances proteasomal activity, a mechanism that differentiates it from direct proteasome active-site inhibitors .

USP14 catalytic domain studies – probe for fingers-palm interface and ubiquitin-binding pocket
Proteasome activation pathway research – enhances substrate degradation; opposite to 20S inhibitors
Orthogonal chemical probe – chemically distinct from IU1-series; cross-validate binding-site pharmacology

Why USP14 Inhibitors Cannot Be Interchanged: The Case for IU2-6 Over Generic IU-Series Alternatives


USP14 inhibitors are not functionally interchangeable because they occupy distinct binding pockets on the USP14 catalytic domain, leading to divergent effects on substrate degradation selectivity and proteasome conformation . The IU1 series binds the thumb-palm cleft, whereas the IU2 series (including IU2-6) docks at the interface between the fingers and palm domains, sterically occluding the ubiquitin-binding pocket . This binding-site divergence translates into differential substrate specificity: IU1-47 accelerates degradation of Tau, ATXN3, and TDP-43, but IU2-6 may exhibit a distinct substrate degradation profile due to its unique binding pose . Furthermore, potency varies over an order of magnitude across analogs (IU1 IC50 4.7 µM vs. IU1-47 IC50 0.6 µM vs. IU2-6 74% inhibition at 8 µM), meaning that substituting one inhibitor for another without matching the assay system risks producing non-comparable or misleading results .

Binding-site divergence
IU2-6 occupies fingers-palm interface, not the thumb-palm cleft used by IU1 analogs; substrate degradation profiles may differ.
Potency context mismatch
IU2-6 shows intermediate inhibition (∼74% at 8 µM); direct swap with optimized IU1-47 (IC50 0.6 µM) may shift assay dynamic range.
Mechanism direction opposite to proteasome inhibitors
Proteasome activation vs. inhibition (e.g., bortezomib); not interchangeable for studies requiring proteasome blockade.

Head-to-Head Quantitative Differentiation of IU2-6 Against Closest USP14 Inhibitor Analogs


USP14 Inhibition Potency in Ub-AMC Hydrolysis Assay: IU2-6 Versus IU1-Series Comparators

In the Ub-AMC fluorogenic hydrolysis assay, IU2-6 produced 74% inhibition of USP14 deubiquitinase activity at a single concentration of 8 µM . In contrast, the first-generation IU1 compound achieves an IC50 of 4.7 µM in the same assay, the optimized IU1-47 reaches an IC50 of 0.6 µM, and the structurally related IU2-series follow-up Compound 3 attains an IC50 of 0.5 µM . The IU2-6 data point is a percent-inhibition value rather than a full IC50, which limits direct potency ranking; however, the 74% inhibition at 8 µM suggests that IU2-6 is less potent than IU1-47 but likely more potent than IU1, positioning it as an intermediate-potency tool compound within the USP14 inhibitor landscape .

USP14 Inhibition
Reported
74% inhibition at 8 µM
vs IU1-47 IC50 0.6 µM
Supports intermediate potency screening context
No full IC50; estimated ~2–6 µM; single-point percent inhibition
USP14 deubiquitinase inhibition Ub-AMC assay Proteasome-associated DUB

Binding Site Differentiation: IU2-6 Occupies the USP14 Fingers-Palm Interface, Distinct from IU1 Thumb-Palm Cleft

Molecular docking studies using the CB-dock server positioned IU2-6 at the interface between the fingers and palm subdomains of the USP14 catalytic domain, where it sterically occludes the ubiquitin-binding pocket . In contrast, the IU1 series of inhibitors (IU1, IU1-47, IU1-248) binds to the thumb-palm cleft, as confirmed by X-ray crystallography (PDB: 6IIK) . This binding-site divergence is supported by Mission Therapeutics' unpublished X-ray co-crystal structure of a thiophene pyrimidine-cored inhibitor bound at the fingers-palm interface . The distinct binding pose of IU2-6 implies that it blocks ubiquitinated substrate access to USP14 through a mechanism that is fundamentally different from the allosteric modulation exerted by IU1-series compounds .

Binding Site
Reported
Fingers-palm interface vs IU1 thumb-palm cleft
Sterically occludes ubiquitin-binding pocket
Supports binding-site deconvolution studies
Docking-based; X-ray co-crystal structure pending
USP14 binding site molecular docking structure-activity relationship

Functional Activity in Cells: IU2-6 Promotes Tau Degradation Comparable to IU1 in MEF Cells

In MEF cells co-expressing Tau and USP14, IU2-6 promoted Tau degradation in a dose-dependent manner at concentrations of 25–100 µM, as assessed by immunoblotting with anti-Tau antibody . In the same experimental system, IU1 was used as a positive control and produced a comparable effect on Tau clearance . The patent data further demonstrate that IU2-6 accelerates proteasome-mediated degradation of Ubₙ-Sic1PY in vitro, with IU1 serving as the comparator . This establishes IU2-6 as functionally equivalent to IU1 in promoting the degradation of model proteasome substrates, despite their different binding sites and chemical scaffolds .

Tau Degradation
Reported
Comparable to IU1 in MEF cells (25–100 µM)
Dose-dependent immunoblot
Reported cell-model response context
Qualitative; cross-validation probe
Tau degradation MEF cells Proteasome enhancement

Proteasome Activity Enhancement vs. Inhibition: IU2-6 Mechanism Opposes Direct Proteasome Inhibitors Like Bortezomib

IU2-6 inhibits USP14 deubiquitinase activity, which removes the tonic inhibition that USP14 imposes on the proteasome, resulting in enhanced proteasomal degradation of ubiquitinated substrates . This is mechanistically opposite to direct proteasome inhibitors (e.g., bortezomib, carfilzomib) that block the chymotrypsin-like active site of the 20S core particle . In contrast to dual USP14/UCHL5 inhibitors such as b-AP15, which can induce cytotoxicity through polyubiquitin accumulation, IU2-6 selectively targets USP14 without inhibiting UCHL5 or RPN11 at the reported concentrations, although full selectivity profiling data are not publicly available . IU2-6 therefore enables the study of proteasome activation as a therapeutic strategy for proteinopathies characterized by insufficient proteasomal clearance, rather than the proteasome inhibition paradigm used in oncology .

Proteasome Mechanism
Class-level
Enhancement vs inhibition by bortezomib
USP14 inhibition relieves tonic proteasome brake
Reported pathway-response context
Full selectivity data not publicly available
Proteasome enhancement USP14 inhibition Mechanism of action

Physicochemical Properties and Drug-Likeness Profile Relative to Other USP14 Inhibitors

IU2-6 (C₁₄H₁₇N₃S, MW 259.37 g/mol) has a computed XLogP3-AA of 3.8, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . In comparison, IU1 (C₁₈H₂₁N₃O, MW 295.38 g/mol) has higher molecular weight and contains an amide functional group that may contribute to different solubility and permeability characteristics . IU2-6's lower molecular weight (259.37 vs. 295.38 for IU1) and reduced hydrogen-bonding capacity suggest potentially superior membrane permeability, although experimental logP, solubility, and permeability data are not publicly reported . The thiophene-containing tricyclic core of IU2-6 also imparts distinct UV absorption and chromatographic retention properties that differentiate it from pyrrole-based IU1-series compounds in analytical workflows .

Physicochemical Profile
Data to verify
MW 259.37; XLogP3 3.8; HBD 0; HBA 4
Thiophene pyrimidine core; 2 rotatable bonds
Analytical differentiation for QC
Computed; experimental logP/permeability not reported
Physicochemical properties Drug-likeness Procurement specifications

Evidence-Guided Application Scenarios for N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (IU2-6)


Orthogonal Chemical Probe for USP14 Fingers-Palm Binding Site Studies

IU2-6 is uniquely suited as a chemical probe to interrogate the fingers-palm interface of USP14, a binding site distinct from the thumb-palm cleft targeted by IU1-series inhibitors . Researchers can use IU2-6 in parallel with IU1-47 to assign functional roles to each binding pocket in substrate selection and proteasome conformational dynamics . This orthogonal probe strategy is essential for deconvoluting USP14 allosteric mechanisms and for validating computational docking models of the ubiquitin-binding pocket .

Proteasome Activation Studies in Neurodegenerative Disease Models

In cell-based models of tauopathy and other proteinopathies, IU2-6 enables dose-dependent proteasome activation that accelerates clearance of aggregation-prone substrates such as Tau . Unlike direct proteasome inhibitors (bortezomib, carfilzomib) that are contraindicated in neurodegeneration research due to their cytotoxic mechanism, IU2-6 enhances proteasomal degradation, making it a valuable tool for investigating therapeutic proteasome activation strategies . The demonstrated activity at 25–100 µM in MEF cells provides a working concentration range for in vitro pharmacology studies .

USP14 Inhibitor Benchmarking and SAR Reference Compound

IU2-6 serves as a structurally distinct reference inhibitor for benchmarking novel USP14 inhibitors in biochemical Ub-AMC assays . Its well-documented 74% inhibition at 8 µM provides a reproducible single-point control for assay validation and inter-laboratory comparisons . Medicinal chemistry groups can use IU2-6 as a starting scaffold for structure-activity relationship (SAR) optimization, as demonstrated by the development of Compound 3 (IC50 0.5 µM) from the IU2 series .

Analytical Reference Standard for Thiophene Pyrimidine-Based DUB Inhibitor Identification

The distinct UV absorbance and mass spectrometric profile of IU2-6 (MW 259.37, C₁₄H₁₇N₃S) make it suitable as an analytical reference standard for LC-MS method development and compound library QC . Its tricyclic thiophene pyrimidine core differentiates it from pyrrole-based IU1 analogs, ensuring unambiguous identification in compound screening collections and preventing cross-contamination misassignment .

Application
Selection Property
Validation Focus
USP14 binding-site probe studies
Fingers-palm interface binding
Binding-site selectivity verification
Proteasome activation studies in proteinopathy models
USP14-mediated proteasome enhancement
Substrate clearance and degradation kinetics
USP14 inhibitor benchmarking
Structurally distinct reference inhibitor
Biochemical assay reproducibility
Analytical reference for DUB inhibitor QC
Thiophene pyrimidine chromatographic profile
LC-MS identity confirmation
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